The synthesis of Nerisopam involves several key steps to form its characteristic 2,3-benzodiazepine core. The general synthetic route includes:
Industrial methods aim to optimize these steps for high yield and purity while maintaining cost-effectiveness .
Nerisopam's molecular structure is characterized by a fused benzodiazepine ring system. The canonical SMILES representation of Nerisopam is CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC=C(C=C3)N
, which indicates the presence of various substituents that contribute to its pharmacological profile .
The structure can be analyzed in terms of:
Nerisopam participates in various chemical reactions that can modify its structure and properties:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for Nerisopam primarily involves its interaction with the central nervous system. Unlike traditional benzodiazepines, Nerisopam does not bind to central dopamine receptors; instead, it exhibits affinity for serotonin receptors (specifically 5-HT1 receptors) and inhibits brain cyclic adenosine monophosphate phosphodiesterase (cAMP-phosphodiesterase). This action leads to increased levels of cyclic adenosine monophosphate within neurons, contributing to its anxiolytic effects .
Nerisopam possesses several notable physical and chemical properties:
These properties are critical when considering formulation strategies for therapeutic use .
Nerisopam has significant applications in scientific research and clinical settings:
Nerisopam (GYKI-52322, EGIS-6775) exhibits a highly specific neuroanatomical binding profile concentrated exclusively within the basal ganglia circuitry. Autoradiographic studies reveal its binding sites are densely localized in the caudate-putamen (striatum), globus pallidus, and substantia nigra, with negligible binding in the cerebral cortex, thalamus, cerebellum, or brainstem regions [1] [3]. This distinct distribution pattern fundamentally differentiates nerisopam from classical 1,4-benzodiazepines (e.g., diazepam), which bind widely throughout the brain via GABA-A receptors [7].
Chemical lesioning studies demonstrate that nerisopam’s binding sites reside on striatal projection neurons. Surgical transection of the striato-nigral pathway abolishes nerisopam binding in the substantia nigra, confirming anterograde transport of its binding sites from the striatum to output nuclei [3]. This identifies the striato-pallido-nigral pathway as the primary neural substrate for nerisopam’s effects. The molecular identity of this unique binding site (termed the "girisopam binding site") remains under investigation but is functionally and anatomically distinct from GABA-A, dopamine, serotonin, glutamate (kainate, AMPA), or opioid receptors [1] [3].
Table 1: Distribution of Nerisopam Binding Sites in the Rat Basal Ganglia
Brain Region | Binding Site Density | Functional Significance |
---|---|---|
Caudate-Putamen (Striatum) | Very High | Primary site of binding; location on medium spiny projection neurons |
Globus Pallidus | High | Receives GABAergic projections from striatum |
Substantia Nigra (pars reticulata) | High | Receives GABAergic striatal input; output nucleus |
Entopeduncular Nucleus | Moderate | Homolog of primate GPi; basal ganglia output |
Cerebral Cortex | Absent | Distinguishes from classical benzodiazepines |
Cerebellum | Absent | Distinguishes from classical benzodiazepines |
Nerisopam administration induces rapid and intense expression of Fos-like immunoreactivity (FLI), a marker of neuronal activation, specifically within the rostral, dorsomedial, and lateral striatum [1] [2]. This effect is dose-dependent and occurs within 60-90 minutes post-administration. Crucially, the FLI pattern evoked by nerisisopam differs markedly from that induced by typical antipsychotics (e.g., haloperidol) or atypical antipsychotics (e.g., clozapine) [2].
Haloperidol induces widespread FLI across the entire striatum, particularly in the dorsolateral quadrant. In contrast, nerisopam generates a focused activation pattern predominantly in the rostromedial striatum and associated limbic territories [2]. This region-specific Fos induction aligns with the limbic-associative functions of the rostral striatum, implicating modulation of emotional and motivational processing circuits rather than motor pathways. The effect is also observed in the entopeduncular nucleus (rodent equivalent of the internal globus pallidus) and the substantia nigra pars reticulata, consistent with the known connectivity of the striato-pallido-nigral system where its binding sites reside [2] [3]. This selective neuronal activation provides functional evidence supporting the autoradiographic data on nerisopam’s site-specific binding.
Despite structural similarities to 1,4-benzodiazepines, nerisopam does not bind to the benzodiazepine modulatory site on GABA-A receptors [3] [6]. Competitive binding assays confirm a lack of affinity for GABA-A, GABA-B, or barbiturate binding sites. Furthermore, nerisopam's anxiolytic effects in animal models (e.g., Vogel conflict test, elevated plus maze) are not antagonized by flumazenil, a specific GABA-A/benzodiazepine receptor antagonist, which readily blocks the effects of classical benzodiazepines like diazepam [3].
This unequivocally demonstrates that nerisopam’s mechanism of action is independent of GABAergic potentiation. While some commercial compound libraries erroneously classify it as a "GABA receptor agonist" [6], primary research literature consistently refutes this. Its anxiolytic and antipsychotic effects are instead mediated through its unique interaction within the basal ganglia, potentially modulating downstream cortico-limbic circuits involved in emotional processing. The precise neurotransmitter systems affected (e.g., glutamate, dopamine, adenosine) downstream of striatal binding remain an active research focus, though direct receptor binding screens for dopamine (D1, D2) and serotonin receptors (5-HT1A, 5-HT2) show no significant affinity [3].
Emerging evidence suggests a potential interaction between nerisopam (and related 2,3-benzodiazepines) and opioid signal transduction pathways within the basal ganglia [3]. Preclinical studies show that nerisopam significantly potentiates morphine-induced catalepsy and analgesia in rodents. Conversely, the behavioral effects of nerisopam are diminished in morphine-tolerant animals, suggesting cross-talk or adaptive changes in shared pathways [3].
The proposed mechanism involves modulation of intracellular phosphorylation cascades rather than direct binding to opioid receptors. Nerisopam may alter the phosphorylation state of key proteins involved in opioid receptor signaling or downstream effectors, enhancing G-protein coupling efficiency or inhibiting desensitization mechanisms in the striatum and substantia nigra [3]. This modulation could underlie a novel mechanism for regulating emotional responses to endogenous opioids, offering therapeutic potential for conditions involving dysregulated reward or affect, such as addiction or affective disorders, without directly activating opioid receptors and thus potentially avoiding tolerance and dependence liabilities associated with direct agonists [3].
While direct inhibition data for Nerisopam is limited within the provided sources, studies on the structurally related 2,3-benzodiazepine tofisopam provide insights into a potential mechanism relevant to this class. Tofisopam acts as an isoenzyme-selective phosphodiesterase (PDE) inhibitor [4]. Its inhibitory profile shows highest affinity for:
Table 2: Phosphodiesterase (PDE) Inhibition Profile of Tofisopam (Model for 2,3-BDZs)
PDE Isoenzyme | IC₅₀ (µM) | Primary Tissue/Cellular Distribution | Functional Relevance |
---|---|---|---|
PDE4A1 | 0.42 | Ubiquitous, especially CNS | cAMP hydrolysis; anti-inflammatory, cognition |
PDE10A1 | 0.92 | Striatum (highly selective) | cAMP/cGMP hydrolysis; regulates striatal MSN activity |
PDE3 | 1.98 | Heart, vascular smooth muscle, platelets | cAMP hydrolysis; cardiovascular effects |
PDE2A3 | 2.11 | Adrenal cortex, brain, heart | cAMP/cGMP hydrolysis; adrenal signaling, cognition |
Given the shared structural core and basal ganglia targeting of 2,3-benzodiazepines, nerisopam likely exhibits a similar PDE inhibition profile, particularly concerning PDE10A, which is highly enriched in striatal medium spiny neurons (MSNs) [4]. Inhibition of PDE10A elevates cyclic nucleotides (cAMP and cGMP) within striatal neurons, modulating PKA and PKC signaling. This enhances phosphorylation of key postsynaptic density proteins (e.g., DARPP-32, GluA1 AMPA receptor subunits), thereby regulating neuronal excitability, synaptic plasticity, and gene expression [4] [5]. Concurrent partial inhibition of PDE4 (regulating cAMP in cortical/limbic areas) and PDE2 (dual-substrate) could synergistically modulate neurotransmission in circuits governing emotion and cognition. This mechanism—potentially combining PDE10A inhibition for striatal output modulation with PDE4 inhibition for cortical/limbic effects—may underlie the atypical antipsychotic and pro-cognitive effects reported for some 2,3-benzodiazepines without inducing sedation [4].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8